4'-Fluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15FOS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, a thiomethyl group attached to another phenyl ring, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylthiobenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 4-methylthiobenzene in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone can be scaled up using similar synthetic routes. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3-(4-thiomethylphenyl)propiophenone: Similar structure with a bromine atom instead of fluorine.
4’-Chloro-3-(4-thiomethylphenyl)propiophenone: Contains a chlorine atom instead of fluorine.
4’-Iodo-3-(4-thiomethylphenyl)propiophenone: Features an iodine atom in place of fluorine.
Uniqueness
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXYQLFYCOXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644377 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-18-5 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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